4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine
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Overview
Description
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a piperidine ring and a pyridine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the piperidine and pyridine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine moiety in the compound.
Piperidine: A six-membered ring with one nitrogen atom, similar to the piperidine moiety in the compound.
Uniqueness
What sets 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-2-methylpyridine apart is its combination of these different structural elements, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13-10-17(4-7-19-13)22-12-16-5-8-21(9-6-16)11-18-14(2)20-23-15(18)3/h4,7,10,16H,5-6,8-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAGJZTODBKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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